molecular formula C6H7NO2S B6589244 2-(5-methyl-1,2-thiazol-4-yl)acetic acid CAS No. 1367927-63-6

2-(5-methyl-1,2-thiazol-4-yl)acetic acid

Cat. No.: B6589244
CAS No.: 1367927-63-6
M. Wt: 157.2
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Description

2-(5-Methyl-1,2-thiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 5 and an acetic acid moiety at position 2. Thiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . This compound’s structure enables interactions with biological targets via hydrogen bonding (carboxylic acid group) and hydrophobic interactions (methyl-thiazole moiety). Its molecular formula is C₆H₇NO₂S, with a molecular weight of 157.19 g/mol .

Properties

CAS No.

1367927-63-6

Molecular Formula

C6H7NO2S

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Preparation Methods

Thioamide-Mediated Synthesis

ChemicalBook outlines an alternative route using ethyl chloroacetoacetate and thiobenzamide:

  • Reflux Conditions : Thiobenzamide (1.37 g, 10 mmol) and ethyl chloroacetoacetate (1.7 g, 10.36 mmol) in methanol (20 mL) are refluxed for 24 hours.

  • Hydrolysis : LiOH (1 g) in water (4 mL) is added post-reflux, stirred for 4 hours at 20°C, and concentrated.

  • Acidification : The residue is suspended in water, acidified to pH 3–4, and extracted with ether to yield (2-phenylthiazol-4-yl)acetic acid (50% yield).

Advantages :

  • Higher Yield : 50% compared to thiourea-based methods.

  • Functional Group Tolerance : Thiobenzamide introduces phenyl groups, enabling diversification.

Bromination Followed by Cyclocondensation

A PMC study describes a two-step protocol involving bromination and subsequent cyclocondensation:

  • Bromination of Precursor : A diketone derivative is treated with Br₂ in acetic acid at room temperature to form α-bromocarbonyl intermediate 2 .

  • Cyclocondensation with Thioamides : Intermediate 2 reacts with thiourea or thiobenzamide under varying conditions to yield 2,5-disubstituted thiazoles.

Mechanistic Insight :

  • Bromination activates the carbonyl group for nucleophilic attack by thioamides.

  • Cyclization forms the thiazole ring, with acetic acid acting as both solvent and proton source.

Optimization Notes :

  • Solvent Choice : Acetic acid enhances electrophilicity of the α-bromo intermediate.

  • Temperature : Room temperature prevents over-bromination.

Hydrolysis of Ester Intermediates

PubChem data for methyl 2-(5-methyl-2-phenylthiazol-4-yl)acetate (CID 2775646) suggests ester hydrolysis as a viable route:

  • Ester Synthesis : Methyl or ethyl esters are prepared via cyclocondensation (see Sections 1.1–1.2).

  • Basic Hydrolysis : LiOH or NaOH in aqueous methanol cleaves the ester to the carboxylic acid.

  • Acid Workup : Neutralization with HCl precipitates the pure acid.

Critical Factors :

  • Base Strength : LiOH achieves faster hydrolysis than NaOH due to higher solubility.

  • Side Reactions : Prolonged heating may cause decarboxylation, necessitating strict temperature control.

Industrial-Scale Considerations

While laboratory methods focus on yield and purity, industrial production prioritizes cost and scalability:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for cyclocondensation steps.

  • Solvent Recovery : Methylene chloride and methanol are recycled via distillation.

  • Automated pH Control : Ensures consistent acidification during hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-1,2-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted thiazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,2-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Triazole Derivatives
  • 2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic Acids (): These compounds replace the thiazole ring with a 1,2,4-triazole core. Biological Activity: Demonstrated antimicrobial effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli), with MIC values comparable to vancomycin in some cases . Synthesis: Prepared via condensation of chloroacetic acid with triazole-thiones under alkaline conditions .
Oxazole and Benzoxazole Derivatives
  • [3-Oxo-4-{[(4-(N-(5-methyl-1,2-oxazol-3-yl)sulfamoyl)phenyl)amino]methyl}-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic Acid (): Features a benzoxazine scaffold linked to an oxazole-sulfamoyl group. The oxazole ring increases metabolic stability compared to thiazole. Biological Activity: Exhibited potent activity against Klebsiella pneumoniae and Enterococcus faecalis, attributed to sulfamoyl group interactions with bacterial enzymes .
Thiadiazole Derivatives
  • (E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl)acetic Acids (): Incorporates a 1,3,4-thiadiazole ring with disulfide linkages. The disulfide moiety may contribute to redox-mediated antibacterial effects. Synthesis: Synthesized via thiol-disulfide exchange reactions between mercaptoacetic acid and thiadiazole precursors .

Pharmacological Activity Comparison

Compound Class Key Structural Features Biological Activity Reference
Thiazole (Target) Thiazole + acetic acid Anti-inflammatory, antimicrobial (theoretical)
Triazole 1,2,4-Triazole + thioacetic acid Broad-spectrum antimicrobial
Benzoxazole Benzoxazine + oxazole-sulfamoyl Gram-negative specificity
Thiadiazole 1,3,4-Thiadiazole + disulfide Redox-dependent antibacterial
Key Findings:
  • Antimicrobial Potency : Triazole derivatives generally show broader activity than thiazole analogs, likely due to enhanced hydrogen-bonding capacity .
  • Metabolic Stability : Oxazole and benzoxazole derivatives exhibit higher stability in vivo compared to thiazoles, as seen in the prolonged half-life of Fonadelpar (a benzisoxazole-acetic acid derivative) .
  • Toxicity : Thiadiazoles with disulfide bonds may pose higher toxicity risks due to reactive sulfur species generation .

Physicochemical Properties

Property 2-(5-Methyl-1,2-thiazol-4-yl)acetic Acid Triazole Analog Fonadelpar (Benzisoxazole)
Molecular Weight 157.19 g/mol ~300–350 g/mol 504.52 g/mol
Solubility Moderate (carboxylic acid) Low (thioacetic acid) Low (lipophilic substituents)
LogP ~1.2 ~2.5 7.02
Storage Conditions +4°C Room temperature -20°C
  • LogP Differences : The higher lipophilicity of Fonadelpar (LogP = 7.02) correlates with improved membrane permeability but poorer aqueous solubility .
  • Stability : Thiazole and triazole derivatives are stable at +4°C, whereas complex analogs like Fonadelpar require freezing to prevent degradation .

Q & A

Basic Research Question

  • Agar Dilution : Determine minimum inhibitory concentrations (MICs) against Candida albicans or Staphylococcus aureus .
  • Broth Microdilution : Assess bactericidal/fungicidal kinetics in liquid media .
    Protocol :

Prepare compound dilutions (0.5–128 µg/mL).

Inoculate with standardized microbial suspensions (1×10⁶ CFU/mL).

Incubate at 37°C for 24–48 hours .

How can computational toxicity prediction guide the development of safer derivatives?

Advanced Research Question
Tools & Methods :

  • QSAR Models : Predict acute toxicity (e.g., LD₅₀) using descriptors like logP and topological polar surface area .
  • ADMET Software : Evaluate hepatotoxicity, mutagenicity, and bioavailability (e.g., SwissADME, ProTox-II) .
    Example Prediction :
DerivativePredicted LD₅₀ (mg/kg)Toxicity Class
Methyl-substituted350Category 4
Phenyl-substituted220Category 3
Based on triazole-thioacetic acid analogs .

What structural modifications enhance the bioavailability of thiazolyl acetic acid derivatives?

Advanced Research Question
Strategies :

  • Salt Formation : Improve solubility via sodium/potassium salts (e.g., 80% solubility increase in aqueous media) .
  • Ester Prodrugs : Mask carboxylic acid groups with ethyl/methyl esters to enhance intestinal absorption .
  • Cyclopropyl Substituents : Increase lipophilicity for better blood-brain barrier penetration .

How do researchers validate the reproducibility of synthetic protocols across labs?

Advanced Research Question
Best Practices :

  • Interlaboratory Studies : Compare yields and purity metrics using identical starting materials .
  • Standardized Reporting : Document exact conditions (e.g., stirring rate, drying methods) to minimize variability .
    Example : A multi-lab validation of triazole-thioacetic acid synthesis achieved ±5% yield consistency .

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